1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione
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Overview
Description
1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione is a complex organic compound that features a unique combination of functional groups, including a pyrimidine ring, a piperidine ring, and a phenylbutane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between 2,6-dimethylpyrimidine and an appropriate aldehyde or ketone under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrimidine ring.
Formation of the Phenylbutane Backbone: The final step involves the coupling of the phenylbutane moiety to the piperidine-pyrimidine intermediate through a series of reactions, such as Friedel-Crafts acylation or alkylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the compound, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **1-(3-(Pyrimidin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione
- 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-4-phenylbutane-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-15-13-20(23-16(2)22-15)27-18-9-6-12-24(14-18)21(26)11-10-19(25)17-7-4-3-5-8-17/h3-5,7-8,13,18H,6,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWSDVOAFLPJND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)CCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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